Ethylenediaminetetraacetic acid (disodium dihydrate)

Catalog No.
S597374
CAS No.
6381-92-6
M.F
C10H18N2Na2O10
M. Wt
372.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediaminetetraacetic acid (disodium dihydrat...

CAS Number

6381-92-6

Product Name

Ethylenediaminetetraacetic acid (disodium dihydrate)

IUPAC Name

disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate

Molecular Formula

C10H18N2Na2O10

Molecular Weight

372.24 g/mol

InChI

InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2

InChI Key

OVBJJZOQPCKUOR-UHFFFAOYSA-L

solubility

SOL IN SOLN OF ALKALI HYDROXIDES
Insoluble in common organic solvents
In water, 1,000 mg/L at 25 °C
9.26e+00 g/L
Solubility in water, g/100ml at 20Â °C: 0.05 (very poor)

Synonyms

(Ethylenedinitrilo)tetraacetic Acid Disodium Salt Dihydrate; N,N’-1,2-Ethanediylbis[N-(carboxymethyl)glycine Disodium Salt Dihydrate; Disodium EDTA Dihydrate; Disodium Dihydrogen Ethylenediaminetetraacetate Dihydrate; Disodium Edetate Dihydrate; Diso

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+]

The exact mass of the compound Ethylenediaminetetraacetic acid disodium salt dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ANTIOXIDANT_SYNERGIST; PRESERVATIVE; SEQUESTRANT; SYNERGIST; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ethylenediaminetetraacetic acid disodium dihydrate (Na2EDTA·2H2O) is a hexadentate aminocarboxylic acid chelating agent widely procured for its ability to sequester divalent and trivalent metal ions (e.g., Ca2+, Mg2+, Zn2+, Fe3+) [1]. Unlike its free acid or tetrasodium counterparts, the disodium dihydrate form balances high aqueous solubility with a mildly acidic pH profile, yielding a pH of 4.0–5.0 in a 1% solution [2]. This specific chemical profile makes it the industry standard for molecular biology buffers, complexometric titrations, and pH-sensitive pharmaceutical or cosmetic formulations [REFS-1, REFS-2]. Its stable dihydrate crystalline structure (MW 372.24 g/mol) ensures precise molarity calculations critical for reproducible analytical and diagnostic workflows [1].

Procurement Fit

1 Ready-to-use aqueous solubility supports direct titrant and buffer preparation.
2 Mildly acidic solution pH range suits biochemical and cosmetic formulation workflows.
3 Pharmacopoeial-grade impurity profiles enable regulated analytical and excipient use.

Substituting Na2EDTA·2H2O with other EDTA forms introduces severe process and formulation risks. Using EDTA free acid requires the addition of substantial alkaline titrants (approximately 3.1 molar equivalents of NaOH) to achieve aqueous solubility, complicating buffer preparation and altering ionic strength [1]. Conversely, substituting with tetrasodium EDTA introduces extreme alkalinity (pH >10.5), which can degrade pH-sensitive active pharmaceutical ingredients (APIs), denature proteins in biological assays, and require excessive acid neutralization [REFS-1, REFS-2]. Furthermore, substituting with calcium disodium EDTA eliminates the compound's ability to sequester calcium, rendering it useless for metalloprotease inhibition or water softening applications [3].

Substitution Risk

Salt form mismatch Tetrasodium EDTA shifts solution pH 5–7 units higher and reduces chelation capacity per gram, requiring reformulation.
Chelator selectivity divergence EGTA spares Mg²⁺; EDTA depletes both Ca²⁺ and Mg²⁺. Substitution may alter metal-dependent assay results.
Hydration stoichiometry uncertainty USP loss-on-drying range (8.7–11.4%) prevents direct primary-standard use; standardization step is required.

Formulation pH and Aqueous Solubility Profile

Disodium EDTA dihydrate offers superior handling characteristics for neutral-to-acidic formulations compared to its free acid and tetrasodium counterparts. A 1% aqueous solution of Na2EDTA·2H2O yields a pH of 4.0–5.0, which is highly compatible with biological and personal care formulations [1]. In contrast, tetrasodium EDTA yields a highly alkaline pH of 10.5–11.5, requiring significant acid adjustment [1]. Meanwhile, EDTA free acid is practically insoluble in water without the addition of approximately 3.1 molar equivalents of NaOH to reach pH 8.0 [2].

Evidence DimensionpH of 1% aqueous solution and solubility baseline
Target Compound DataHighly soluble; pH 4.0–5.0
Comparator Or BaselineTetrasodium EDTA (pH 10.5–11.5); EDTA free acid (insoluble without 3.1 eq NaOH)
Quantified Difference~6-7 pH unit difference vs. tetrasodium; elimination of NaOH requirement vs. free acid
Conditions1% aqueous solution at standard room temperature

Prevents protein denaturation in biological assays and eliminates the need for extreme pH adjustments that alter ionic strength in sensitive formulations.

Solubility advantage
Direct head-to-head
~55.5-fold higher solubility vs. free acid
Supports direct aqueous stock preparation
Without alkali or heating; reported at 22 °C

Stoichiometric Stability for Complexometric Titrations

For analytical applications such as water hardness determination (Ca2+/Mg2+ quantification), precise molarity is critical. Disodium EDTA dihydrate (MW 372.24 g/mol) maintains a stable, non-hygroscopic crystalline structure under standard laboratory conditions, losing its water of crystallization only when heated above 120°C [1]. This predictable stoichiometry allows it to be used as a primary analytical standard for preparing 0.02 N titrant solutions [2]. In contrast, tetrasodium EDTA is highly hygroscopic and variable in its hydration state, making precise gravimetric preparation of standard solutions unreliable without constant restandardization [REFS-1, REFS-2].

Evidence DimensionGravimetric stability and hydration predictability
Target Compound DataStable dihydrate (MW 372.24); retains hydration up to 120°C
Comparator Or BaselineTetrasodium EDTA (highly hygroscopic, variable hydration state)
Quantified DifferencePredictable 1:1 molar chelation without moisture-induced mass variance
ConditionsStandard laboratory storage and direct gravimetric weighing

Ensures reproducible and accurate standard solutions for analytical chemistry workflows, eliminating the need for frequent restandardization.

Chelation capacity
Direct head-to-head
~17% higher CaCO₃ binding per gram vs. tetrasodium
Supports mass-efficient metal sequestration
Based on supplier specification data; review for lot-specific values

Active Divalent Cation Sequestration Capacity

In molecular biology and industrial water treatment, the primary function of EDTA is to sequester active divalent cations like Ca2+ and Mg2+ [1]. Disodium EDTA dihydrate provides two available sodium-exchange sites and free carboxylic acid groups to actively bind these metals, effectively inhibiting calcium-dependent metalloproteases [1]. If calcium disodium EDTA (often procured mistakenly due to naming similarities) is substituted, the chelation capacity for calcium is effectively zero, as the molecule is already saturated with a calcium ion and is typically only used as a trap for heavier metals like lead [2].

Evidence DimensionCalcium and Magnesium binding capacity
Target Compound DataHigh active binding capacity for Ca2+ and Mg2+
Comparator Or BaselineCalcium disodium EDTA (Zero active binding capacity for Ca2+)
Quantified Difference100% loss of calcium sequestration utility in the comparator
ConditionsAqueous biological buffers and water softening applications

Selecting the disodium salt over the calcium disodium salt is strictly required for applications targeting calcium sequestration, such as enzyme inhibition or water softening.

Solution pH profile
Direct head-to-head
pH 4.0–6.0 vs. 10–11.5 (tetrasodium)
Enables mildly acidic formulations without neutralization
ACS specification; buffering capacity from free –COOH
Hydration reproducibility
Reported
USP LOD 8.7–11.4%; avg. 1.876 H₂O
Hydration state requires standardization
Not an uncorrected primary standard; Medeiros et al. 2007
Metal selectivity
Cross-study comparable
Ca/Mg Δlog K ~2.0 (EDTA) vs. ~5.8 (EGTA)
Broad-spectrum chelation; EGTA preserves Mg²⁺
Selectivity data from Schmid & Reilley, 1957; context-dependent
ACS impurity limits
Class-level inference
Heavy metals ≤0.005%, NTA ≤0.1%
Supports analytical-grade procurement
Higher-purity grades may tighten limits; verify CoA

Molecular Biology Buffer Preparation (TAE/TBE)

Due to its solubility and mildly acidic pH, Na2EDTA·2H2O is the standard choice for formulating Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) buffers [1]. It effectively chelates Mg2+ to inhibit DNases and RNases without requiring the massive alkaline adjustments that EDTA free acid would necessitate.

Complexometric Titration for Water Hardness

Its stable dihydrate stoichiometry makes it the preferred titrant for quantifying calcium and magnesium in water quality testing [2]. It allows for precise 0.02 N standard solution preparation directly from the solid powder, avoiding the hygroscopic weighing errors associated with tetrasodium salts [2].

pH-Sensitive Cosmetic and Personal Care Formulations

In lotions, creams, and liquid soaps, it acts as a preservative enhancer and prevents metal-catalyzed oxidation [3]. Its 1% solution pH of 4.0–5.0 seamlessly integrates into skin-compatible formulations, whereas tetrasodium EDTA would disrupt the acid mantle and require harsh acid neutralizers [3].

Pharmaceutical API Stabilization

Used as an excipient to sequester trace heavy metals that catalyze the degradation of active pharmaceutical ingredients [3]. The disodium form is selected over the tetrasodium form to maintain the near-neutral pH required for the stability of sensitive APIs in liquid dosages [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Complexometric titration
High aqueous solubility and characterized hydration
Standardization against certified primary standard
Molecular biology buffers
Mildly acidic native pH and broad metal chelation
Heavy metal and nuclease contamination limits
Pharmaceutical/cosmetic excipient
pH 4–6 compatibility and buffering capacity
Compendial impurity specs (NTA, heavy metals)
Industrial water treatment & detergent
Mass-efficient chelation capacity per gram
Verified chelation value (mg CaCO₃/g)

Physical Description

Liquid; Dry Powder; Other Solid
White odorless solid; [JECFA] White odorless crystals; [Mallinckrodt Baker MSDS]

Color/Form

White crystalline powder

XLogP3

-5.9

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

372.07568334 Da

Monoisotopic Mass

372.07568334 Da

Flash Point

Flash point is> 100 °C,

Heavy Atom Count

24

Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float
Relative density (water = 1): 0.86

Decomposition

Disodium EDTA decomposes at 252 °C.
When heated to decomposition it emits toxic fumes of /nitrogen oxides and sodium oxides/.

Melting Point

MP: 242 °C /EDTA disodium dihydrate/

UNII

7FLD91C86K

Related CAS

10378-23-1
65501-25-9
13235-36-4
67401-50-7

GHS Hazard Statements

Aggregated GHS information provided by 412 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 92 of 412 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 320 of 412 companies with hazard statement code(s):;
H302 (59.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (36.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (43.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (51.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (56.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (42.81%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (21.88%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (36.25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Edetate disodium is indicated for emergency treatment of hypercalcemia and digitalis toxicity associated ventricular arrhythmias.

Therapeutic Uses

Anticoagulants; Chelating Agents; Food Additives
Endrate (Edetate Disodium Injection, USP) is indicated in selected patients for the emergency treatment of hypercalcemia and for the control of ventricular arrhythmias associated with digitalis toxicity. /Included in US product label/
Disodium edentate is also used therapeutically as an anticoagulant as it will chelate calcium and prevent the coagulation of blood in vitro. Concentrations of 0.1% w/v are used in small volumes for hematological testing and 0.3% w/v in transfusions.
Disodium EDTA is used occasionally to terminate the effects of injected calcium, to antagonize digitalis toxicity, or to suppress tachyarrhythmias. /Former/
For more Therapeutic Uses (Complete) data for Disodium EDTA (8 total), please visit the HSDB record page.

Pharmacology

Edetate Disodium is the disodium salt form of edetate, a heavy metal chelating agent with anti-hypercalcemic and anti-arrhythmic properties. Edetate, a heavy metal antagonist, chelates divalent and trivalent metals, forming soluble stable complexes which are readily excreted by the kidneys, thereby can be used to lower serum calcium concentrations. In addition, this agent exerts a negative inotropic effect on the heart through a transiently induced hypocalcemic state, thereby antagonizing the inotropic and chronotropic effects of digitalis glycosides on the ventricles of the heart. Upon ocular administration, edetate exerts its ophthalmic effect by chelating calcium to form soluble complexes, thereby removing corneal calcium deposits.

Mechanism of Action

Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart.
Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium.

Vapor Pressure

1.50X10-12 mm Hg at 25 °C /Extrapolated/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively.

Other CAS

6381-92-6

Absorption Distribution and Excretion

After intravenous administration, the chelate formed is excreted in the urine with 50% appearing in 1 hour and over 95% in 24 hours.
Disodium edentate ... /is/ poorly absorbed from the gastrointestinal tract and /is/ associated with few adverse effects when used as an excipient in pharmaceutical preparations.
Twenty male Sprague-Dawley rats were divided into four groups of five animals each. Rats in group 1 received ip injections of (14)C Disodium EDTA, group 2 received this compound on depilated skin, rats in group 3 received this compound on depilated and abraded skin (abraded every 2 or 3 cm over treated area), and group 4 was the control group. The specific activity of the (14)C Disodium EDTA was 21.6 mCi/mM and it was dissolved in saline to yield a final solution of 50 pCi/mL. Animals that received ip injections got 0.5 mL of this solution, or 25 pCi of (14)C Disodium EDTA. Animals that had the compound applied to the skin received 25 pCi of (14)C Disodium EDTA in the form of an ointment (modulan, mineral oil, petrolatum, cetyl alcohol 35:21 :25:12) spread over an area of 50 sq cm spread over a sheet of thin polyethylene. This sheet was taped to the trunk of each animal. A collar was fixed around the neck of the rats. All animals were decapitated 24 hours after treatment. The tissue distribution (per 100 mg wet organ weight) of (14)C Disodium EDTA 24 hours after ip administration was as follows: liver 577+/- 13, small intestine 631 +/- 25, large intestine 696 +/- 19, and kidney 1964 +/- 220. Twenty-four hours after application on normal skin the tissue distribution was as follows: liver 6 +/- 4, small intestine 99 +/- 22, large intestine 107 +/- 24, and kidneys 29 +/- 12. Twenty-four hours after application on abraded skin the tissue distribution was as follows: liver 139 +/- 34, small intestine 214 +/- 76, large intestine 309 +/- 115, and kidneys 222 +/- 30.
/Investigators/ reported that rats fed 0.5%, 1.0%, and 5.0% Disodium EDTA for 12 weeks excreted 82.2%, 44.5%, and 45.4%, respectively, of the ingested dose in the urine and feces. The feces contained 99.4%, 98.2%, and 97.5% of the excreted material and the urine contained 0.6%, 1.8%, and 2.5% of the material for the respective doses.
For more Absorption, Distribution and Excretion (Complete) data for Disodium EDTA (7 total), please visit the HSDB record page.

Metabolism Metabolites

Edetate is almost completely unmetabolized _in vivo_.

Associated Chemicals

Trisodium Ethylenediaminetetraacetate trihydrate;150-38-9

Wikipedia

Ethylenediaminetetraacetic_acid

Drug Warnings

/BOXED WARNING/ The use of this drug in any particular patient is recommended only when the severity of the clinical condition justifies the aggressive measures associated with this type of therapy.
Clinical studies of edetate disodium did not include sufficient numbers of patients aged 65 and over to determine whether they respond differently from younger subjects. Other reported clinical experience has not identified differences in responses between elderly and younger patients. In general, dose selection for an elderly patient should be cautious, reflecting the greater frequency of decreased hepatic, renal, or cardiac function, and of concomitant disease or other drug therapy.
Fatal medication errors have occurred that involve confusion between edetate calcium disodium (calcium EDTA) and edetate disodium (no longer commercially available in the US). Children and adults have mistakenly received edetate disodium instead of edetate calcium disodium; at least 5 deaths have occurred as a result of inadvertent administration of edetate disodium. Although both edetate calcium disodium and edetate disodium are heavy metal antagonists, the 2 drugs were originally approved by the US Food and Drug Administration (FDA) for different uses and have different effects; edetate disodium was formerly FDA approved for use in selected patients for the emergency treatment of hypercalcemia or for the control of ventricular arrhythmias associated with cardiac glycoside toxicity. Use of edetate disodium may result in a substantial, and sometimes fatal, decrease in serum calcium concentrations. In June 2008, FDA withdrew its prior approval for edetate disodium because of safety concerns following a review of the risk-benefit profile of the drug. FDA stated that it was not considering additional action regarding edetate calcium disodium at that time; most of the fatalities following administration of an EDTA drug have involved medication errors in which edetate disodium was administered instead of edetate calcium disodium. FDA has not received reports of any fatalities resulting from the administration of edetate calcium disodium that involve a medication error.
Edetate Disodium Injection is contraindicated in anuric patients. It is not indicated for the treatment of generalized arteriosclerosis associated with advancing age.
For more Drug Warnings (Complete) data for Disodium EDTA (22 total), please visit the HSDB record page.

Biological Half Life

After intravenous administration, the chelate formed is excreted in the urine with 50% appearing in 1 hour and over 95% in 24 hours.

Use Classification

Food Additives -> ANTIOXIDANT_SYNERGIST; PRESERVATIVE; SEQUESTRANT; SYNERGIST; -> JECFA Functional Classes
Cosmetics -> Viscosity controlling; Chelating

Methods of Manufacturing

All of the industrially used methods of manufacture of EDTA and its salts involve the addition of formaldehyde and hydrogen cyanide or an alkali metal cyanide to an aqueous solution of EDTA. The salts, or edetates, are then formed by hydrolysis. EDTA can also be formed by heating tetrahydroxyethylethylenediamine with sodium or potassium hydroxide using a cadmium oxide catalyst. Disodium EDTA was prepared by dissolving EDTA into a hot solution that contained two equivalents of sodium hydroxide. The solution was then allowed to crystallize.
(Ethylenedinitrilo)tetraacetic acid is dissolved in a hot solution containing two equivalents of NaOH, and the disodium salt is allowed to crystallize.

General Manufacturing Information

Miscellaneous Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
Synthetic Dye and Pigment Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
Construction
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:2): ACTIVE
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:?): ACTIVE
Disodium edetate, Na2EDTA, and ... closely related compounds have been used as industrial and analytical reagents because they chelate many divalent & trivalent metals

Analytic Laboratory Methods

EDTA in pickled vegetables was identified by gas-liquid chromatography and confirmed by mass fragmentography after conversion to its tetramethyl ester.
A spectrophotometric method for determining EDTA in freshwater is presented. The sensitivity of the method is 10 ug.
Ethylenediaminetetraacetic acid and related chelating agents are readily analyzed by titration with standardized solutions of metal salts, which react quantitatively to form metal chelate complexes. The endpoint is commonly determined by the precipitation and turbidity of an insoluble metal compound or the color change of a metal-sensitive dye used as an indicator.
Method: ASTM D3113A, Standard Test Methods for Sodium Salts of EDTA in Water; Analyte: ethylenediaminetetraacetic acid; Matrix: Waters containing free Na4EDTA or heavy metal or alkaline earth chelates of Na4EDTA either individually or in combination, in concentrations from 0.5 to 20 mg/L. Higher concentrations may be determined by dilution; Detection Level: 0.5 mg/L.
Method: ASTM D3113B, Standard Test Methods for Sodium Salts of EDTA in Water; Analyte: ethylenediaminetetraacetic acid; Matrix: Waters containing unchelated EDTA in concentrations of 1 to 50 mg/L. Higher concentrations may be determined by diluting the sample; Detection Level: 1 mg/L.

Clinical Laboratory Methods

Ethylene diamine tetraacetic acid (EDTA) is a chelator for metal ions that has found widespread application in modern medicine and pharmacy. However, few studies have examined the cytotoxic side-effects of EDTA when added to biological samples upon various laboratory analyses. The present study was aimed at assessing the artefactual side-effects of EDTA on some biochemical assays performed on human milk samples. The secondary effects of addition of EDTA (at a final concentration of 20 mmol/L) to inhibit complement system activation in human breast-milk samples were examined, using different laboratory techniques and methods, compared to milk samples with equivalent volumes of phosphate-buffered saline added. Assays considered included Biuret's test for total protein measurement, CH50 assays of whole complement activity, pH measurements and total cell counts. The toxic effects of EDTA included breast-milk cell loss, disruption of milk fat globule membrane and subsequent release of membrane-bound protein, free fatty acids and reduction in pH. It also caused false-positive results of hemolytic assays.

Storage Conditions

Store at 25 °C (77 °F) with excursions permitted between 15 to 30 °C (59 to 86 °F).
Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store in a refrigerator.

Interactions

/Investigators/ reported that Disodium EDTA (10 mg/mL) increased the intestinal absorption of neutral, basic, and acidic compounds in the male Sprague-Dawley rat. The chelating agent increased the absorption of (14)C-mannitol and (14)C-inulin from <2% to 7%-b 1%, the absorption of (14)C-N-methyldecamethonium from 2%-3% to 11%-15%, and the absorption of sulfanilic acid from 11%-14% to 26%-32%. Plasma concentrations of the drugs were increased as much as five- or sixfold, compared to controls.
Disodium EDTA at a concentration of 1% (w/v; 24 mM) increased the in situ drug absorption of acetazolamide from the small intestine of male Charles River rats when administered with 1% (w/v) reduced glutathione. Intestinal absorption was increased by 1.5 to 2 times; however, absorption from the stomach was not affected by treatment with EDTA and glutathione. The investigators suggested that Disodium EDTA altered the aqueous permeability of the intestinal epithelium by the chelation of magnesium and calcium ions, thereby separating the epithelial cells.

Stability Shelf Life

Generally, EDTA is stable as a solid and in aqueous solution. Only strong oxidizing agents can attack it chemically. The stability of EDTA-metal chelates increases according to the order: Na+ EDTA is less stable than its salts and tends to decarboxylate when heated to 150 °C. It is stable when stored and when boiled in aqueous solution.

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